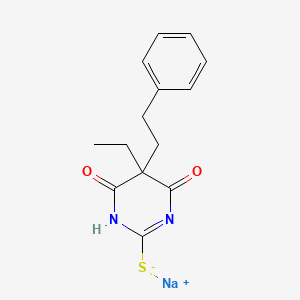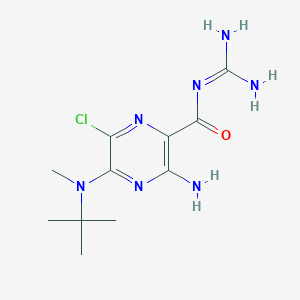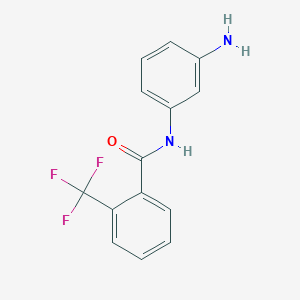
6-Phosphogluconic acid barium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phosphogluconic acid barium salt hydrate is a chemical compound with the empirical formula C6H10Ba1.5O10P · xH2O. It is a white powder that is commonly used in biochemical research, particularly in studies involving glucose-6-phosphate dehydrogenase . This compound is an intermediate in the pentose phosphate pathway, which is crucial for cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Phosphogluconic acid barium salt hydrate can be synthesized through a multi-step process. Initially, glucose reacts with phosphoric anhydride to form 6-phosphogluconic acid. This intermediate is then reacted with barium hydroxide to produce 6-phosphogluconic acid barium salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phosphogluconic acid barium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other forms of gluconic acid derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products include various oxidized forms of gluconic acid.
Reduction: Reduced forms of gluconic acid derivatives.
Substitution: Substituted gluconic acid derivatives with different functional groups.
Applications De Recherche Scientifique
6-Phosphogluconic acid barium salt hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in studying the pentose phosphate pathway and its intermediates.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of biochemical reagents and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 6-phosphogluconic acid barium salt hydrate involves its role as an intermediate in the pentose phosphate pathway. It is involved in the enzymatic transfer of hydrogen and the production of NADPH, which is essential for various biosynthetic reactions and antioxidant defense . The compound targets enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, facilitating their catalytic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phosphogluconic acid trisodium salt
- D-Gluconate 6-phosphate barium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Erythrose 4-phosphate sodium salt
Uniqueness
6-Phosphogluconic acid barium salt hydrate is unique due to its specific role in the pentose phosphate pathway and its use in glucose-6-phosphate dehydrogenase tests. Its barium salt form provides distinct properties that are advantageous in certain biochemical applications .
Propriétés
Formule moléculaire |
C12H20Ba3O20P2 |
|---|---|
Poids moléculaire |
958.2 g/mol |
Nom IUPAC |
barium(2+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ba/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
Clé InChI |
AEYFRSCJFDBPKT-SYAJEJNSSA-H |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



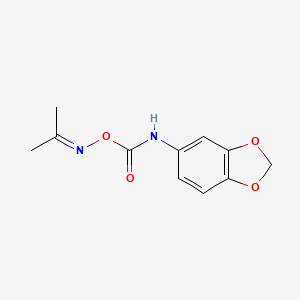

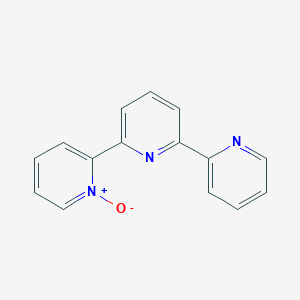

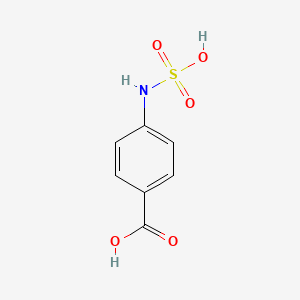
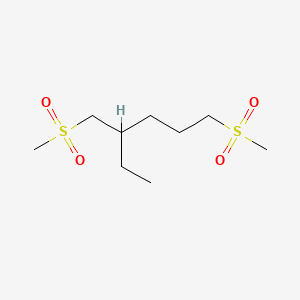
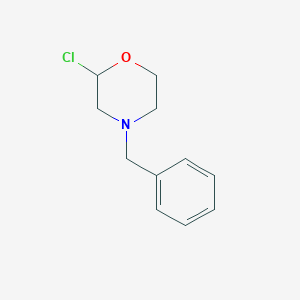
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
